![molecular formula C23H21N3OS B2650265 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide CAS No. 899960-97-5](/img/structure/B2650265.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide” is a complex compound that has been studied for its potential applications . It’s part of a class of compounds known as imidazoles, which are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of this compound involves the design of a therapeutic active Pd(II) complex with the new ligand in good yield . The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Molecular Structure Analysis
The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The in vitro antiproliferative effect of the ligand and Pd(II) complex were tested against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC50 value .Physical and Chemical Properties Analysis
The structure of the ligand and its Pd(II) complex was characterized via various spectroscopy techniques, indicating its complex molecular structure .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of benzimidazole derivatives is in the field of corrosion inhibition. A study detailed the corrosion inhibiting properties of novel benzimidazole compounds for mild steel in HCl. These compounds demonstrated excellent anticorrosion capacity, with chloride substituted benzimidazole showing the highest performance. The study utilized gravimetric, electrochemical, and scanning electron microscopy (SEM) techniques, alongside computational methods, to elucidate the interaction between the inhibitors and the mild steel surface, revealing that these compounds act as mixed-type inhibitors and follow the Langmuir adsorption model (Chaouiki et al., 2020).
Antitumor Activity
Benzimidazole derivatives have also shown promise in the realm of antitumor research. A study on thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety revealed marked antitumor activity against several cancer cell lines, demonstrating their potential as anticancer compounds with inhibitory activities against Aurora A kinase and KSP (El‐All et al., 2015).
Material Science and Luminescence
In material science, benzimidazole derivatives exhibit aggregation-induced emission (AIE) properties, making them suitable for applications in optoelectronics and fluorescence sensing. A study on N-substituted tetraphenylethene-based benzimidazoles demonstrated their potential in creating materials with fast-recoverable mechanochromism and blue electroluminescence, highlighting their utility in the development of advanced optical materials and devices (Zhang et al., 2018).
Molecular Modeling and QSAR Studies
Benzimidazole derivatives have been the subject of quantitative structure–activity relationship (QSAR) and molecular modeling studies to predict their biological activity. For instance, novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides were synthesized and evaluated for their antitumor activity, with QSAR studies helping to understand their mechanism of action (Tomorowicz et al., 2020).
Wirkmechanismus
The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-22(15-8-16-28-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)26-23/h1-7,9-14H,8,15-16H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQNDNRNORFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
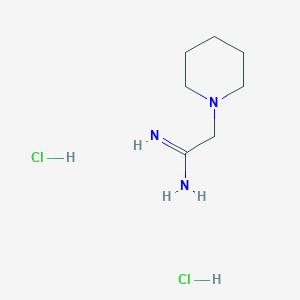
![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)


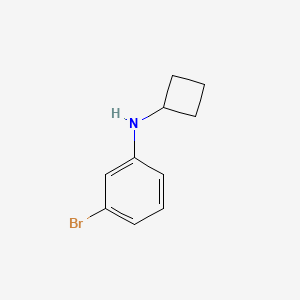
![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)
![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
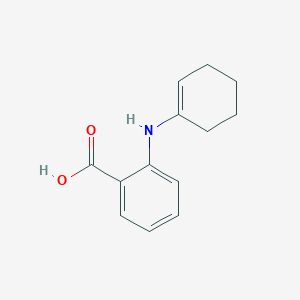
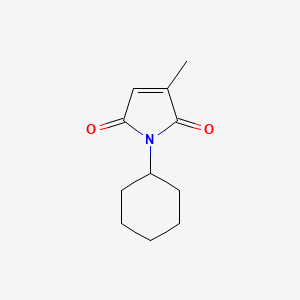
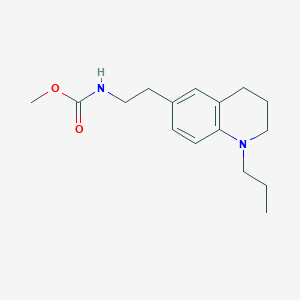
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
